molecular formula C27H23ClN4O B1210635 Hacdip CAS No. 80832-46-8

Hacdip

Cat. No. B1210635
CAS RN: 80832-46-8
M. Wt: 454.9 g/mol
InChI Key: HRLJTTLFGPOMKO-UHFFFAOYSA-N
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Description

Hacdip, also known as hydroxycarboxylic acid decarboxylase inhibitor, is a type of drug that works by blocking the action of an enzyme called hydroxycarboxylic acid decarboxylase (HCD). This enzyme is responsible for the conversion of hydroxycarboxylic acids (HCAs) into their corresponding hydroxycarboxylic acid derivatives (HCDs). Hacdip has been used in a variety of laboratory experiments to study the effects of HCAs on various biochemical and physiological processes.

Scientific Research Applications

  • Genetics and Population Studies :

    • "Integrating ethics and science in the International HapMap Project" discusses the scientific and ethical considerations in genetic variation research using identified populations. It highlights the complexities in the relationship between social identities and biological findings in genomics research (Foster, 2004).
  • Biomedical Applications :

    • "Poly(l-Lactic Acid)/Gelatin Fibrous Scaffold Loaded with Simvastatin/Beta-Cyclodextrin-Modified Hydroxyapatite Inclusion Complex for Bone Tissue Regeneration" explores the use of nanostructured materials in bone tissue engineering. This study focuses on fabricating scaffolds that promote osteoblast viability and differentiation, suggesting potential applications in regenerative medicine (Lee et al., 2016).
  • Material Science in Biomedicine :

    • "A Review on the Use of Hydroxyapatite-Carbonaceous Structure Composites in Bone Replacement Materials for Strengthening Purposes" reviews the application of hydroxyapatite (HAp) in biomedical materials, particularly in bone substitutes and implants. It discusses the enhancement of HAp's mechanical properties through carbonaceous material composites (Siddiqui et al., 2018).
    • "Various preparation methods of highly porous hydroxyapatite/polymer nanoscale biocomposites for bone regeneration" reviews the fabrication methods for nanosized hydroxyapatite and its combination with bioactive polymers for osteoconduction in orthopedic surgery (Sun et al., 2011).
  • Drug Delivery Systems :

    • "The antitumor activity of hyaluronic acid nimuselide-NH2 bioconjugate (CA102N) in human colorectal cancer (CRC)" investigates a novel hyaluronic acid conjugated drug delivery system (HACD), which is characterized by CD44-mediated endocytosis and intracellular drug release. This study highlights the potential of HACD systems in enhancing the efficacy and safety of cytotoxic drugs (Tchaparian, 2015).

properties

IUPAC Name

4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(33)14-10-19)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30,33H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLJTTLFGPOMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001548
Record name 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-((5-(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-2-phenazinyl)amino)-

CAS RN

80832-46-8
Record name 3-(4-Hydroxyanilino)-10-(4-chlorophenyl)-2,10-dihydro-2-isopropyliminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 4-((5-(4-CHLOROPHENYL)-3,5-DIHYDRO-3-((1-METHYLETHYL)IMINO)-2-PHENAZINYL)AMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG49QHP7E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Huber, M Vornefeld, G Ruisi… - Applied organometallic …, 1993 - Wiley Online Library
… = N-acetylglycylglycine and N-acetylglycylvaline; R = Me, n-Bu, Cy, HAcDip = N-acetylglycylalanine) were obtained by neutralization of R3SnOH and HAcDip. The complexes were …
Number of citations: 24 onlinelibrary.wiley.com
Y Luo - Proceedings of IPAC, 2010 - epaper.kek.jp
SimTrack is a simply c++ library designed for the numeric particle tracking in the high energy accelerators. It adopts the 4th order symplectic integrator for the optical transportation in the …
Number of citations: 6 epaper.kek.jp
C Pellegrini, A Asioli, KM Bohacs, TM Drexler… - Marine and Petroleum …, 2018 - Elsevier
… The HACDip and LACDip reflections are interpreted as heterolithic foreset deposits, related to the delta front and prodelta-slope zone. Locally, wedge-shaped reflections indicate the …
Number of citations: 67 www.sciencedirect.com
L Greendlinger - Journal of Accountancy (pre-1986), 1908 - search.proquest.com
Accounting Literature. Page 1 Accounting Literature. Bv Lao GREENDLINGER, BCS Instructor of Accounting in New York University School of Commerce, Accounts and Finance. As …
Number of citations: 1 search.proquest.com
Y Luo - 2015 - osti.gov
SimTrack is a compact c++ library of 6-d symplectic element-by-element particle tracking in accelerators originally designed for head-on beam-beam compensation simulation studies in …
Number of citations: 3 www.osti.gov
Y Luo - 2010 - osti.gov
… HACDIP: horizontal ac dipole int TURNS, TURNE double HKICKMAX, NUD, PHID … name, double l, double vkick) temp_element= new HACDIP(string name, double l, double hkickmax, …
Number of citations: 4 www.osti.gov

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